

TEAD-IN-11: A Technical Whitepaper on its Effects on Oncogenic Signaling

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Compound of Interest		
Compound Name:	Tead-IN-11	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway, mediating the oncogenic functions of the coactivators YAP and TAZ. Consequently, TEADs have emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of **TEAD-IN-11**, a covalent inhibitor of TEADs, and its impact on oncogenic signaling. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action within the Hippo pathway.

Introduction to TEAD and Oncogenic Signaling

The TEAD family of transcription factors (TEAD1-4) are the nuclear effectors of the Hippo pathway.[1] In the absence of upstream Hippo signaling, the transcriptional coactivators YAP and TAZ translocate to the nucleus and bind to TEADs.[2] This complex then drives the expression of genes involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT), contributing to tumorigenesis.[1][3] The interaction between YAP/TAZ and TEAD is essential for these oncogenic activities, making the disruption of this protein-protein interaction a key strategy for cancer therapy.[3][4] **TEAD-IN-11** is a small molecule inhibitor designed to target TEADs and disrupt their oncogenic function.



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Quantitative Analysis of TEAD-IN-11 Activity

TEAD-IN-11 has been characterized as a potent covalent inhibitor of multiple TEAD paralogs. Its inhibitory activity has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Assay Data for TEAD-

IN-11

Assay Type	Target	IC50 Value
Biochemical	TEAD1	8.7 nM[5]
Biochemical	TEAD2	3.4 nM[5]
Biochemical	TEAD3	5.6 nM[5]
Cellular Reporter	MCF-7	≤10 nM[5]

Table 2: Anti-Proliferative Activity of TEAD-IN-11 in

Cancer Cell Lines

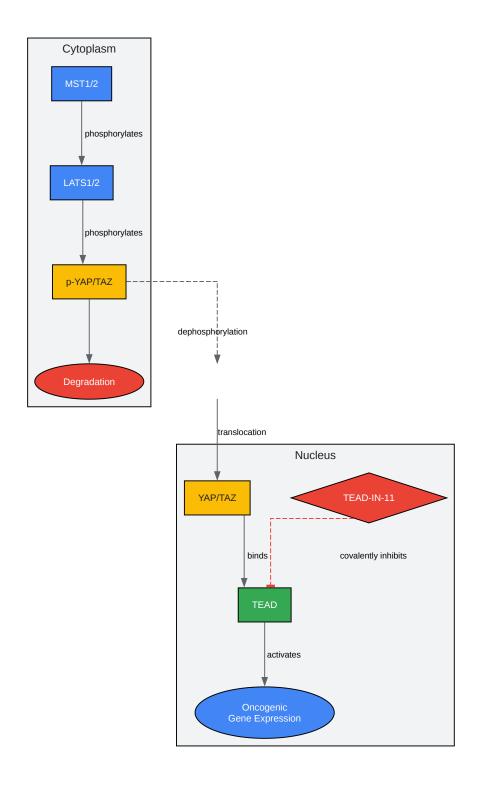
Cell Line	Cancer Type	IC50 Value
H2052	Mesothelioma	≤100 nM[5]
NCI-H226	Mesothelioma	≤100 nM[5]

Mechanism of Action: Inhibition of the YAP/TAZ-TEAD Complex

TEAD-IN-11 functions as a covalent inhibitor, likely by forming a permanent bond with a cysteine residue within the TEAD protein. This covalent modification is thought to allosterically inhibit the binding of YAP and TAZ to TEAD, thereby preventing the formation of the active transcriptional complex. The disruption of the YAP/TAZ-TEAD interaction is a critical mechanism for inhibiting oncogenic signaling.

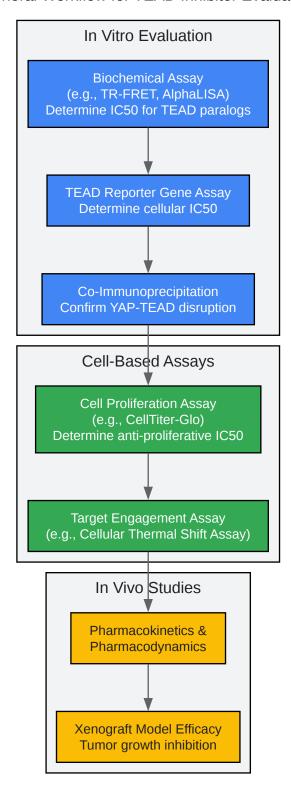


Hippo Signaling Pathway and TEAD-IN-11 Inhibition





General Workflow for TEAD Inhibitor Evaluation



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